1-benzyl-3,6-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be achieved through multi-step organic synthesisSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives. Compared to these, 1-BENZYL-3,6-DIMETHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-Benzyl-4-Methyl-1,2,5,6-tetrahydropyridin-3-ylcarbamic acid methyl ester
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine .
Properties
Molecular Formula |
C24H29N5O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H29N5O/c1-15-11-21(24(30)26-18-12-19-9-10-20(13-18)28(19)3)22-16(2)27-29(23(22)25-15)14-17-7-5-4-6-8-17/h4-8,11,18-20H,9-10,12-14H2,1-3H3,(H,26,30) |
InChI Key |
CEYSAWSPZXKTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4CC5CCC(C4)N5C |
Origin of Product |
United States |
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